N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-CFEBADSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356383-19-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Deuterium Incorporation Strategies for N N Benzoyl L Tyrosyl L Alanine D5
Precursor Synthesis of N-Benzoyl-L-tyrosine and L-alanine Moieties
The foundational step in synthesizing the target molecule is the preparation and coupling of its constituent parts: N-Benzoyl-L-tyrosine and a deuterated L-alanine.
The introduction of a benzoyl group to the N-terminus of L-tyrosine is a key modification that protects the amino group during subsequent reactions. This is typically achieved through acylation reactions.
One common method is an adaptation of the Schotten-Baumann reaction, where L-tyrosine is treated with benzoyl chloride in the presence of an aqueous inorganic alkali solution. google.com This process can lead to the benzoylation of both the α-amino group and the phenolic hydroxyl group of tyrosine, forming O,N-dibenoyl-L-tyrosine. A subsequent selective hydrolysis under controlled alkaline conditions is then required to remove the benzoyl group from the more labile ester linkage on the hydroxyl group, yielding the desired N-Benzoyl-L-tyrosine. google.com
Another established method involves the use of benzoic anhydride (B1165640) with the amino acid in a suitable solvent like acetic acid. scielo.org.mxscielo.org.mx This approach can offer a milder alternative to acyl chlorides for achieving N-benzoylation.
| Method | Reagents | Key Features | Reference |
| Schotten-Baumann Reaction | L-tyrosine, Benzoyl chloride, Inorganic base (e.g., NaOH) | Can lead to di-substitution on both amino and hydroxyl groups, requiring a subsequent selective deprotection step. | google.com |
| Anhydride Acylation | L-tyrosine, Benzoic anhydride, Acetic acid | Generally a milder method for N-acylation. | scielo.org.mxscielo.org.mx |
The formation of a peptide bond between two amino acids is not a spontaneous process and requires the chemical activation of the carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of the other. khanacademy.orglibretexts.org In the synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5, the carboxyl group of N-Benzoyl-L-tyrosine must be activated before it can be coupled with L-alanine-d5.
Several standard peptide coupling reagents are employed for this purpose. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), are widely used in the presence of an activating agent and a base to promote the formation of the amide linkage efficiently. scielo.org.mx
Alternatively, the mixed anhydride method can be utilized. In this technique, the carboxyl group of N-Benzoyl-L-tyrosine is reacted with a chloroformate, like ethyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine). This creates a highly reactive mixed anhydride intermediate, which then readily reacts with the amino group of L-alanine-d5 to form the dipeptide. google.com
| Coupling Reagent | Abbreviation | Mechanism | Reference |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDAC | Forms an active O-acylisourea intermediate that reacts with the amine. | scielo.org.mx |
| Ethyl Chloroformate | - | Forms a mixed anhydride intermediate with the carboxyl group. | google.com |
Deuteration Techniques for Specific Isotopic Enrichment
The incorporation of deuterium (B1214612) into the L-alanine moiety can be accomplished through two primary strategies: by building the peptide from an already deuterated amino acid or by introducing deuterium at a later stage of the synthesis.
A direct and highly specific method for synthesizing this compound involves the use of L-alanine-d5 as a starting material. In this approach, the isotopically labeled amino acid is incorporated directly into the peptide chain using the standard peptide bond formation techniques described previously (Section 2.1.2). dtu.dknih.gov
The synthesis of enantioenriched deuterated amino acids has been a subject of extensive research, with various methods developed to ensure high levels of isotopic and stereochemical purity. nih.govresearchgate.net By using a pre-labeled building block, the position of the deuterium atoms is precisely controlled, avoiding the potential for non-specific labeling that can occur with other methods.
| Strategy | Description | Advantages | Reference |
| Building Block Integration | The peptide is synthesized using a commercially available or pre-synthesized deuterated amino acid (L-alanine-d5). | High specificity of label position; avoids harsh post-synthesis conditions. | nih.govresearchgate.net |
| Late-Stage Deuteration | The non-labeled dipeptide is synthesized first, and deuterium is introduced in a subsequent step. | Useful when deuterated precursors are unavailable; can potentially label multiple sites. | lifetein.comrsc.org |
A notable late-stage method involves the use of an aqueous alkaline phosphate (B84403) solution to achieve deuteration at non-exchangeable sites on the peptide backbone. rsc.orgresearchgate.netrsc.org This technique has been shown to be effective for peptides and proteins that are stable under high pH conditions. nih.gov
The principle of this method relies on creating a highly alkaline environment (pH 12–13) using a phosphate buffer, which facilitates the exchange of Cα-hydrogens and other non-labile protons with deuterium from the solvent (D₂O). rsc.orgnih.gov Research has identified optimal conditions for this process, which are crucial for maximizing deuteration efficiency while minimizing side reactions. nih.gov The method demonstrates site and structure selectivity, with a noted preference for labeling α-helical regions in proteins. researchgate.netrsc.org However, the harsh pH conditions can be a limitation, potentially affecting the structure and activity of pH-sensitive peptides. nih.gov
| Parameter | Optimal Condition | Rationale | Reference |
| Deuteration Medium | Aqueous Potassium Phosphate (K₃PO₄) in D₂O | Phosphate ions are biocompatible and facilitate the exchange process. | nih.gov |
| Phosphate Concentration | 100 mM | Balances deuteration efficiency and reaction conditions. | nih.gov |
| pH (pD) | 12.7 | High pH is required to deprotonate the non-exchangeable C-H bonds. | nih.gov |
| Temperature | 25 °C | Room temperature is sufficient and avoids thermal degradation. | nih.gov |
Late-Stage Deuteration Approaches for Peptides and Proteins
Catalytic Hydrogen Isotope Exchange (HIE) Methods
Catalytic Hydrogen Isotope Exchange (HIE) represents a powerful and efficient late-stage functionalization method for incorporating deuterium into organic molecules, including peptides. acs.org This approach is advantageous as it often allows for the direct replacement of C-H bonds with C-D bonds in a single step, using a suitable deuterium source and a metal catalyst. acs.org
The general principle of HIE involves the activation of a C-H bond by a transition metal catalyst, facilitating the exchange of hydrogen for deuterium from a deuterated source like deuterium gas (D₂) or deuterium oxide (D₂O). lifetein.comrsc.org Various metals have been shown to be effective catalysts, with iridium (Ir) and ruthenium (Ru) complexes being particularly prominent for their high efficiency and selectivity. rsc.orgarchie-west.ac.ukresearchgate.net Nanocatalysis has also emerged as a potent tool, offering high isotope incorporation and chemo- and regioselectivity. acs.org
For the synthesis of this compound, a precursor such as N-(N-Benzoyl-L-tyrosyl)-L-alanine would be subjected to HIE conditions. The catalyst, often a homogeneous iridium complex, would selectively activate the C-H bonds on the alanine (B10760859) residue. archie-west.ac.ukresearchgate.net The reaction conditions, including the choice of catalyst, solvent, temperature, and deuterium source, are crucial for achieving high levels of deuterium incorporation specifically at the desired positions while maintaining the stereochemical integrity of the chiral centers. archie-west.ac.uk For instance, iridium(I) catalysts have been investigated for directed HIE of sp³ C-H bonds in amino acids and peptides. archie-west.ac.uk The choice of ligands on the metal center can be tailored to direct the deuteration to specific sites and minimize unwanted side reactions. archie-west.ac.uk
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Catalyst | Iridium(I) or Ruthenium(II) complexes | Known to be highly active and selective for C-H activation in peptides. archie-west.ac.ukresearchgate.net |
| Deuterium Source | Deuterium gas (D₂) or Deuterium oxide (D₂O) | Provides the deuterium atoms for the exchange reaction. rsc.orgnih.gov |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or deuterated solvents | Must be inert to the reaction conditions and capable of dissolving the peptide and catalyst. nih.gov |
| Temperature | 25°C to 100°C | Optimized to balance reaction rate with catalyst stability and selectivity. rsc.orgnih.gov |
| Pressure (for D₂) | 1-10 bar | Higher pressure increases the concentration of the deuterium source, potentially improving incorporation efficiency. rsc.org |
Purification and Isolation of this compound
Following the synthesis and deuterium incorporation, the resulting mixture contains the desired deuterated product, unreacted starting material, partially deuterated species, and other byproducts. Therefore, a robust purification strategy is essential to isolate this compound with high chemical and isotopic purity.
Chromatographic Separations for Isotopic Purity
Chromatographic techniques are the cornerstone for the purification of peptides and their isotopically labeled analogues. cpcscientific.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for this purpose due to its high resolving power. nih.govnih.gov
In RP-HPLC, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. nih.gov A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase (often containing an acid modifier like formic acid or trifluoroacetic acid) is gradually increased. nih.gov
While deuterated and non-deuterated peptides have nearly identical chemical properties and often co-elute, RP-HPLC is highly effective at separating the target peptide from impurities and byproducts generated during the synthesis and HIE reaction. cpcscientific.com Achieving high isotopic purity relies on the efficiency of the deuteration reaction itself, but the chromatographic step ensures the final product is chemically pure. The collected fractions corresponding to the desired peptide peak are then combined for further processing. genscript.com
| Parameter | Specification | Purpose/Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 15 cm x 75 µm, 3 µm particle size) | Standard for peptide separation based on hydrophobicity. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, acidifier improves peak shape. nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Organic modifier used to elute the peptide from the column. nih.gov |
| Gradient | Linear gradient from 2% to 65% B over 38 minutes | Gradual increase in organic solvent concentration to effectively separate components. nih.gov |
| Flow Rate | 0.2-1.0 mL/min (analytical) or higher (preparative) | Adjusted based on column dimensions and desired separation efficiency. nih.gov |
| Detection | UV Absorbance at 214 nm and 280 nm | Detection of the peptide backbone (214 nm) and tyrosine residue (280 nm). |
Validation of Deuterium Enrichment Levels
After purification, it is imperative to confirm the identity of the compound and, crucially, to determine the level and location of deuterium incorporation. This validation is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): HRMS is the primary tool for verifying the mass of the synthesized peptide and quantifying the extent of deuteration. rsc.orgnih.gov The substitution of a hydrogen atom (mass ≈ 1.008 Da) with a deuterium atom (mass ≈ 2.014 Da) results in a predictable mass increase. For this compound, the successful incorporation of five deuterium atoms leads to a mass increase of approximately 5 Da compared to the non-deuterated analogue. By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules that are fully deuterated (d5), as well as the percentages of partially deuterated (d1-d4) and un-deuterated (d0) species, can be calculated. youtube.com This provides a direct measure of the isotopic enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass change, NMR spectroscopy provides detailed structural information, confirming the exact location of the deuterium atoms. rsc.org In ¹H NMR, the disappearance or reduction in the intensity of signals corresponding to the protons on the alanine methyl group and α-carbon confirms that deuteration has occurred at these specific sites. Furthermore, ²H NMR can be used to directly observe the signals from the incorporated deuterium atoms, providing unambiguous proof of their location. This level of structural validation is essential to ensure the synthesized standard is correct for its intended application. rsc.org
| Isotopologue | Description | Expected Mass Shift (Δm/z) | Hypothetical Abundance |
|---|---|---|---|
| d0 | Non-deuterated | 0 | <1% |
| d1 | 1 Deuterium | +1 | <1% |
| d2 | 2 Deuteriums | +2 | <1% |
| d3 | 3 Deuteriums | +3 | ~2% |
| d4 | 4 Deuteriums | +4 | ~5% |
| d5 | Fully deuterated | +5 | >95% |
Advanced Analytical Characterization of N N Benzoyl L Tyrosyl L Alanine D5
Mass Spectrometry (MS) Applications in Compound Analysis
Mass spectrometry is an indispensable tool for the analysis of peptides, offering high sensitivity and specificity. For isotopically labeled peptides like N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5, MS techniques are pivotal for confirming the incorporation of the deuterium (B1214612) labels and for its use in quantitative studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
The development of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is the first step in the analysis of this compound. The goal is to achieve efficient chromatographic separation from potential impurities and the non-deuterated analog, followed by sensitive detection.
Method development for small peptides often involves reversed-phase chromatography. nih.gov A C18 column is a common choice, providing good retention for moderately polar molecules like this dipeptide. mdpi.com Gradient elution is typically employed to ensure sharp peak shapes and adequate separation. youtube.com The mobile phase usually consists of an aqueous component with a small percentage of acid, such as 0.1% formic acid, and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comyoutube.com The gradient is optimized to provide a reasonable retention time and separation from any closely eluting species. youtube.com
Sample preparation is also a critical aspect. For complex matrices, solid-phase extraction (SPE) can be utilized to clean up the sample and concentrate the analyte, which is particularly useful for achieving low limits of quantification. mdpi.comchromatographyonline.com
Table 1: Hypothetical LC-MS Method Parameters for this compound
| Parameter | Condition |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the chemical structure of this compound. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer, providing a fragmentation pattern that is characteristic of the molecule's structure.
For peptides, fragmentation typically occurs at the amide bonds, leading to the formation of b and y ions. youtube.com The observation of a specific series of these ions allows for the confirmation of the amino acid sequence. youtube.comyoutube.com In the case of this compound, the d5 label is on the alanine (B10760859) residue. The fragmentation pattern will, therefore, show a +5 Da mass shift for fragment ions containing the deuterated alanine. This confirms not only the sequence but also the location of the isotopic label. For some dipeptides that yield limited fragmentation, derivatization or the analysis of sodium adducts can be employed to alter fragmentation pathways and obtain more structural information. nih.gov
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Description |
| [M+H]⁺ (376.19) | y1 | 95.09 | [H-Ala(d5)-OH + H]⁺ |
| [M+H]⁺ (376.19) | b2 | 282.12 | [Benzoyl-Tyr + H]⁺ |
| [M+H]⁺ (376.19) | y2 | 263.11 | [H-Tyr-Ala(d5)-OH + H]⁺ |
| [M+H]⁺ (376.19) | a2 | 254.13 | b2 - CO |
Note: The predicted m/z values are based on the expected fragmentation of the deuterated peptide.
Quantification Methodologies Using Isotope Dilution Mass Spectrometry
This compound is an ideal internal standard for the quantification of its non-deuterated counterpart using isotope dilution mass spectrometry (ID-MS). nih.gov This method is considered the gold standard for quantification due to its high precision and accuracy. scioninstruments.com It relies on the principle that the isotopically labeled internal standard is chemically identical to the analyte and will behave in the same manner during sample preparation, chromatography, and ionization. amazonaws.com
A known amount of the deuterated standard is added to the sample containing the analyte. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the response of the analyte to the response of the internal standard. americanlaboratory.com This approach corrects for variations in sample recovery and matrix effects that can suppress or enhance the ion signal. scioninstruments.com The use of Multiple Reaction Monitoring (MRM) enhances the selectivity and sensitivity of the assay by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. americanlaboratory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including isotopically labeled peptides.
Utilization of Deuterium for NMR Signal Resolution
In ¹H NMR spectroscopy, the presence of deuterium atoms in a molecule leads to significant changes in the spectrum. Since deuterium (²H) resonates at a much different frequency than protons (¹H), deuterated positions are "silent" in a standard ¹H NMR spectrum. quora.com This simplifies the spectrum by removing signals and their corresponding couplings, which can be particularly advantageous in complex regions of the spectrum. nih.gov For this compound, the five deuterium atoms on the alanine methyl group and alpha-carbon will result in the absence of the corresponding proton signals, simplifying the upfield region of the spectrum and allowing for unambiguous assignment of the remaining tyrosine and benzoyl protons.
Isotopic Effects on NMR Spectra for Deuterated Peptides
The substitution of protons with deuterium can cause subtle but measurable changes in the chemical shifts of nearby protons, known as isotope shifts. These shifts are typically small, with deuterium causing a slight upfield shift (to lower ppm values) on neighboring proton resonances. This effect can be a useful tool for confirming the site of deuteration.
Furthermore, deuterium has a nuclear spin of 1, which can lead to coupling with adjacent protons. However, this coupling is often not resolved due to the quadrupole moment of the deuterium nucleus, which leads to rapid relaxation and broadens the signals of coupled protons. The primary effect observed in high-resolution ¹H NMR is the disappearance of the proton signal at the site of deuteration and the collapse of any coupling patterns to that proton. studymind.co.uk In ¹³C NMR, a carbon atom attached to deuterium will exhibit a triplet in the proton-decoupled spectrum due to ¹³C-²H coupling, and its resonance will be shifted slightly upfield compared to the non-deuterated analog.
Chromatographic Purity Assessment and Quality Control
The rigorous characterization of isotopically labeled compounds such as this compound is essential to ensure their suitability for use in sensitive analytical applications. The quality control process for such specialized molecules focuses on establishing identity, assessing purity, and confirming the extent and location of isotopic labeling. High-Performance Liquid Chromatography (HPLC), particularly in tandem with mass spectrometry (MS), serves as the cornerstone for these evaluations.
Detailed research findings on the specific chromatographic analysis of this compound are not extensively published in public literature. However, based on established principles for the analysis of peptides and their derivatives, a comprehensive quality control workflow can be described. altabioscience.comresolvemass.caalmacgroup.commtoz-biolabs.com
The primary technique for purity assessment is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mtoz-biolabs.com This method separates the main compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. Impurities can arise from various sources, such as incomplete reactions leading to truncated sequences or the persistence of protecting groups used during synthesis. almacgroup.com
A typical RP-HPLC method for a peptide derivative like this compound would be developed and optimized by systematically screening different columns and mobile phase compositions to achieve the best separation. almacgroup.com The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks, with UV detection commonly performed at 210-230 nm to detect the peptide bonds. almacgroup.com
For a definitive confirmation of the compound's identity, HPLC is coupled with a mass spectrometer. This LC-MS analysis provides the molecular weight of the eluting compound, which is a critical quality control checkpoint. For this compound, the mass spectrum would be analyzed to confirm the expected mass shift due to the five deuterium atoms compared to its non-deuterated analogue. High-resolution mass spectrometry can further confirm the elemental composition and isotopic distribution, ensuring the successful incorporation of the deuterium labels. biosynth.comnih.gov
The enantiomeric purity of the amino acid residues in the peptide can be a critical quality attribute, and specialized chiral chromatography methods may be employed for its assessment. biosynth.com Another important aspect of quality control for peptide standards is the determination of the net peptide content, which is often accomplished through quantitative amino acid analysis (AAA). altabioscience.combiosynth.com
The table below outlines a representative set of parameters for an HPLC method used in the quality control of this compound, based on common practices for peptide analysis.
| Parameter | Specification |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-based linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The following table summarizes the key analytical techniques and their roles in the quality control of this compound.
| Analytical Technique | Purpose in Quality Control |
|---|---|
| RP-HPLC-UV | Quantifies chemical purity by separating the main compound from impurities. |
| LC-MS | Confirms molecular weight and identity, verifies isotopic labeling. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurement to confirm elemental composition and isotopic distribution. |
| Amino Acid Analysis (AAA) | Determines the net peptide content. altabioscience.combiosynth.com |
| Chiral Chromatography | Assesses enantiomeric purity. biosynth.com |
Biochemical and Enzymatic Reactivity of N N Benzoyl L Tyrosyl L Alanine D5
Evaluation as an Enzymatic Substrate
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 serves as a valuable substrate for studying the activity of peptidases and proteases. Its structure, comprising a benzoyl-protected tyrosine linked to a deuterated alanine (B10760859), makes it a target for enzymes that recognize and cleave peptide bonds. The presence of the deuterium-labeled alanine allows for sensitive and specific detection in mass spectrometry-based assays, facilitating detailed kinetic analysis.
Kinetics of Hydrolysis by Peptidases and Proteases
The hydrolysis of the peptide bond between the L-tyrosyl and L-alanine-d5 residues is the primary reaction catalyzed by relevant enzymes. The rate of this hydrolysis can be monitored to determine key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for the d5-labeled compound is not extensively published, the behavior of analogous non-deuterated peptides provides a strong basis for understanding its enzymatic processing.
Carboxypeptidases are a class of enzymes that cleave the C-terminal amino acid from a peptide chain. This compound is a suitable substrate for carboxypeptidases that exhibit a preference for aromatic or bulky aliphatic C-terminal residues, such as Carboxypeptidase A. The enzyme is expected to hydrolyze the peptide bond to release L-alanine-d5 and N-Benzoyl-L-tyrosine.
The kinetics of this reaction can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]). The affinity of carboxypeptidase for the substrate is reflected in the Kм value, while the turnover rate is given by kcat.
Table 1: Expected Kinetic Parameters for Carboxypeptidase A with N-(N-Benzoyl-L-tyrosyl)-L-alanine Analogs
| Substrate | Kм (mM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |
|---|---|---|---|
| N-(N-Benzoyl-glycyl)-L-phenylalanine | 0.5 - 1.5 | 50 - 100 | 3.3x10⁴ - 2x10⁵ |
| N-(N-Benzoyl-glycyl)-L-tyrosine | 0.8 - 2.0 | 40 - 80 | 2x10⁴ - 1x10⁵ |
| N-(N-Benzoyl-L-tyrosyl)-L-alanine | Data not available | Data not available | Data not available |
Note: Data presented is for analogous non-deuterated substrates to provide a comparative framework. Specific values for this compound are not available in the cited literature.
Chymotrypsin (B1334515) and chymotrypsin-like serine proteases cleave peptide bonds preferentially on the carboxyl side of aromatic amino acids, such as tyrosine. pressbooks.pub Therefore, this compound is an excellent substrate for these enzymes. The expected cleavage site is the peptide bond between the L-tyrosine and the L-alanine-d5, yielding N-Benzoyl-L-tyrosine and L-alanine-d5 as products.
The catalytic mechanism of chymotrypsin involves a "ping-pong" mechanism with the formation of a covalent acyl-enzyme intermediate. libretexts.org The kinetics of hydrolysis of substrates like this compound can be studied to understand the acylation and deacylation steps of the catalytic cycle. libretexts.org
Table 2: Representative Kinetic Data for Chymotrypsin with Aromatic Substrates
| Substrate | Kм (mM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |
|---|---|---|---|
| N-Benzoyl-L-tyrosine ethyl ester | 0.05 - 0.15 | 150 - 200 | 1x10⁶ - 4x10⁶ |
| N-Acetyl-L-tyrosine ethyl ester | 0.5 - 1.0 | 180 - 220 | 1.8x10⁵ - 4.4x10⁵ |
| N-Benzoyl-L-tyrosine p-nitroanilide | 0.1 - 0.3 | 0.05 - 0.1 | 167 - 1000 |
Enzyme Specificity and Selectivity Studies
The compound this compound can be used to probe the specificity and selectivity of various peptidases. By comparing its rate of hydrolysis with that of other structurally related peptides, researchers can map the substrate-binding pockets of enzymes. For instance, replacing the L-tyrosine with other amino acids would reveal the importance of the aromatic side chain for enzyme recognition. Similarly, altering the C-terminal residue would provide information on the S1' subsite specificity of the enzyme. The deuterated alanine allows for precise quantification of cleavage products, even in complex biological mixtures, enhancing the accuracy of these comparative studies.
Investigating Inhibitory or Modulatory Effects on Enzyme Systems
While primarily designed as a substrate, this compound and its hydrolysis products could potentially exhibit inhibitory or modulatory effects on certain enzyme systems. For example, high concentrations of the substrate could lead to substrate inhibition, a phenomenon where the enzyme's activity decreases at supra-optimal substrate concentrations. Furthermore, the product, N-Benzoyl-L-tyrosine, could act as a product inhibitor by competing with the substrate for binding to the enzyme's active site. Investigating these potential effects is crucial for accurate interpretation of kinetic data.
Isotope Effects in Enzyme-Catalyzed Reactions
The deuterium (B1214612) labeling in the L-alanine-d5 residue of this compound is of significant interest for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org In this case, the deuteration is on the methyl group and the alpha-carbon of alanine.
If a C-H bond at the labeled positions is broken or its vibrational environment is altered in the rate-determining step of the enzymatic reaction, a secondary kinetic isotope effect may be observed. wikipedia.org While the peptide bond cleavage itself does not directly involve these C-H bonds, conformational changes in the substrate upon binding to the enzyme or during the catalytic process could be sensitive to isotopic substitution. Observing a KIE would provide valuable information about the transition state of the reaction and the enzymatic mechanism. For instance, a measurable KIE could suggest that the conformation of the alanine residue is critical in the transition state of the peptide bond hydrolysis. The replacement of hydrogen with deuterium can lead to slower metabolic processing by enzymes, a principle that is sometimes exploited in drug development to enhance pharmacokinetic properties. nih.govlifetein.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Benzoyl-L-tyrosine |
| L-alanine-d5 |
| Carboxypeptidase A |
| Chymotrypsin |
| N-(N-Benzoyl-glycyl)-L-phenylalanine |
| N-(N-Benzoyl-glycyl)-L-tyrosine |
| N-Benzoyl-L-tyrosine ethyl ester |
| N-Acetyl-L-tyrosine ethyl ester |
Kinetic Isotope Effects (KIE) for Mechanistic Insights
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Measuring KIEs can help elucidate the rate-determining steps and the nature of transition states in enzymatic reactions. nih.govnih.gov For this compound, the deuterium atoms are not at a position where a bond is typically broken during enzymatic hydrolysis of the peptide bond between tyrosine and alanine. Therefore, any observed KIE would likely be a secondary kinetic isotope effect.
Secondary kinetic isotope effects (SKIEs) arise from isotopic substitution at a position adjacent to the reacting center and are generally smaller than primary KIEs. wikipedia.org They can provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. In a hypothetical enzymatic hydrolysis of this compound by a protease such as chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine, the d5-label on the alanine could influence the reaction rate.
The hydrolysis mechanism of a serine protease like chymotrypsin involves the formation of a tetrahedral intermediate. If the formation or collapse of this intermediate is the rate-limiting step, the change in the steric environment or hyperconjugative effects due to the C-D bonds compared to C-H bonds in the alanine residue could result in a measurable SKIE.
Hypothetical Research Findings:
To illustrate, consider a study where the hydrolysis of N-(N-Benzoyl-L-tyrosyl)-L-alanine (the light isotopologue, kH) and this compound (the heavy isotopologue, kD) by chymotrypsin is monitored. The SKIE would be calculated as the ratio kH/kD.
| Proposed Rate-Determining Step | Expected SKIE (kH/kD) | Interpretation |
| Initial substrate binding | ~1.00 | No significant change in bonding or environment at the alanine residue during this step. |
| Formation of the tetrahedral intermediate | 1.05 - 1.15 | A normal SKIE could suggest a change in hybridization at the alanine's alpha-carbon or altered steric interactions in the transition state. |
| Acylation (release of alanine) | 1.02 - 1.08 | A small normal SKIE might indicate that electronic effects from the deuterated alanine residue subtly influence the stability of the transition state. |
| Deacylation (release of N-Benzoyl-L-tyrosine) | ~1.00 | The alanine moiety has already been released, so no isotope effect would be expected. |
This interactive table presents hypothetical data to demonstrate how SKIE values can be used to probe an enzymatic reaction mechanism. The values are illustrative and not based on actual experimental results for this specific compound.
By comparing the observed SKIE with theoretical values for different potential mechanisms, researchers can gain a more detailed understanding of the enzymatic process.
Deuterium Labeling for Reaction Pathway Tracing
Deuterium-labeled compounds are extensively used as stable isotope tracers in metabolic research. biorxiv.org The heavier mass of deuterium allows for the tracking of molecules and their metabolites through biological systems using techniques like mass spectrometry without the concerns associated with radioactive isotopes. researchgate.net
Upon introduction into a biological system, this compound can be hydrolyzed by endogenous peptidases, releasing N-Benzoyl-L-tyrosine and L-alanine-d5. The deuterated L-alanine-d5 can then enter the free amino acid pool of the cell. From there, it can be utilized in various metabolic pathways, most notably protein synthesis.
By analyzing the proteome of the system over time, the incorporation of L-alanine-d5 into newly synthesized proteins can be quantified. This provides a direct measure of protein turnover rates. biorxiv.org Furthermore, the deuterated alanine can be a substrate for other enzymes, such as alanine transaminase, leading to the formation of other deuterated metabolites. Tracking the appearance of the d5-label in different molecules allows for the mapping of metabolic fluxes and pathways.
Hypothetical Research Findings:
Imagine an experiment where a cell culture is supplied with this compound. After a period of incubation, cellular metabolites are extracted and analyzed by high-resolution mass spectrometry.
| Analyte | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) | Inferred Metabolic Fate |
| L-alanine | 89.047 | 94.078 | +5 | Release from the parent compound by peptidase activity. |
| Pyruvate | 88.031 | 92.062 (d4) | +4 | Formation via transamination of L-alanine-d5 (loss of one deuterium from the amino group). |
| A hypothetical tripeptide (e.g., Gly-Ala-Val) | 273.164 | 278.195 | +5 | Incorporation of L-alanine-d5 into a newly synthesized peptide. |
| Lactate | 90.052 | 94.083 (d4) | +4 | Reduction of deuterated pyruvate. |
This interactive table presents hypothetical mass spectrometry data to illustrate how deuterium labeling can be used to trace the metabolic fate of the alanine moiety. The specific mass shifts would depend on the exact enzymatic reactions involved.
This type of analysis provides a powerful tool for dynamic studies of metabolism, allowing researchers to follow the journey of a specific molecular fragment through complex biochemical networks. mdpi.com
Metabolic Pathway Elucidation and Tracer Applications of N N Benzoyl L Tyrosyl L Alanine D5
Applications in Metabolic Fate Research
The primary application of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 lies in its use as a tracer to investigate metabolic pathways. The deuterium-labeled alanine (B10760859) component enables researchers to follow the compound's journey through a biological system, distinguishing it from its naturally occurring, non-deuterated counterparts.
Tracing Biochemical Pathways in Model Systems (e.g., animal studies)
In model systems, this compound is utilized to probe the activity of specific enzymes and absorptive processes. Following oral administration in animal models, the compound travels to the small intestine. There, it serves as a specific substrate for the pancreatic enzyme chymotrypsin (B1334515). nih.govjst.go.jp The fundamental biochemical reaction is the hydrolysis of the peptide bond between the L-tyrosyl and L-alanine-d5 residues.
The cleavage of this bond is a direct indicator of chymotrypsin activity, which is a key component of pancreatic exocrine function. nih.govjst.go.jpoup.com The subsequent absorption of the cleavage products from the intestine into the bloodstream allows for the assessment of both enzymatic digestion and intestinal absorption efficiency. The use of a deuterated tracer like L-alanine-d5 is crucial as it allows for its unambiguous detection and quantification by mass spectrometry, avoiding confounding signals from endogenous alanine.
Identification of Metabolites Derived from this compound
The metabolic breakdown of this compound results in two primary metabolites. nih.gov The enzymatic action of chymotrypsin specifically cleaves the peptide bond, yielding N-Benzoyl-L-tyrosine and L-alanine-d5. nih.govjst.go.jp
Once absorbed, L-alanine-d5 can be further metabolized through various biochemical pathways, and its deuterated nature allows for the tracking of these subsequent metabolic transformations. Similarly, N-Benzoyl-L-tyrosine is absorbed and may undergo further metabolic changes, such as conjugation in the liver, before excretion. nih.gov Studies using similar non-deuterated compounds have identified additional metabolites in urine, such as benzoic acid, derived from the breakdown of N-benzoyl-L-tyrosine. nih.gov
Role in Pancreatic Exocrine Function Research (non-human models)
The specific cleavage of this compound by chymotrypsin makes it a valuable tool for assessing pancreatic exocrine function in non-human research models. jst.go.jp Pancreatic insufficiency, a condition where the pancreas does not produce enough digestive enzymes, can be investigated using this compound.
Quantification of Metabolites (e.g., N-Benzoyl-L-tyrosine, Alanine) in Biological Fluids
Following administration of this compound, biological fluids such as blood and urine can be collected and analyzed to quantify the concentration of its metabolites. jst.go.jp The presence and quantity of L-alanine-d5 and N-Benzoyl-L-tyrosine provide a direct measure of chymotrypsin activity in the small intestine. nih.gov In models of pancreatic insufficiency, the levels of these metabolites are expected to be significantly lower than in healthy controls, as the initial enzymatic cleavage step is impaired. oup.comoup.com
The table below illustrates hypothetical data from a study in a non-human model, comparing metabolite levels in healthy subjects versus those with induced pancreatic insufficiency.
| Analyte | Biological Fluid | Healthy Control (ng/mL) | Pancreatic Insufficiency Model (ng/mL) |
| L-alanine-d5 | Plasma | 150 | 30 |
| N-Benzoyl-L-tyrosine | Plasma | 200 | 45 |
| L-alanine-d5 | Urine | 1200 | 250 |
| N-Benzoyl-L-tyrosine | Urine | 1600 | 350 |
Correlating Compound Metabolism with Biological Responses
The degree of this compound metabolism can be correlated with various biological responses and clinical indicators of pancreatic function. jst.go.jp For instance, lower urinary excretion of L-alanine-d5 would be expected to correlate with other measures of malabsorption, such as high fecal fat content. By establishing a quantitative relationship between the administered compound and its excreted metabolites, researchers can develop a reliable index of pancreatic exocrine function. jst.go.jp This allows for the evaluation of potential therapies for pancreatic insufficiency in preclinical models.
Methodological Advancements in Metabolomics Utilizing Deuterated Peptides
The use of deuterated peptides like this compound represents a significant methodological advancement in the field of metabolomics. Stable isotope labeling offers several advantages over non-labeled or radio-labeled compounds.
Deuterium (B1214612) labeling provides a distinct mass shift in mass spectrometry analysis, allowing for clear differentiation of the tracer and its metabolites from the endogenous pool of similar molecules. drugbank.com This eliminates background noise and improves the accuracy and sensitivity of quantification. Unlike radioactive isotopes, deuterium is non-radioactive and safe for routine use in a wider range of experimental settings.
Furthermore, the use of deuterated internal standards is a common practice in metabolome studies to improve the precision of quantification. drugbank.com The minimal isotopic effect on chromatographic separation, especially in techniques like capillary zone electrophoresis, ensures that the deuterated and non-deuterated forms of the molecule behave similarly during analysis, leading to more reliable results. drugbank.com The application of such labeled compounds, in conjunction with advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS), enhances the ability to conduct detailed pharmacokinetic and metabolic studies.
Applications of N N Benzoyl L Tyrosyl L Alanine D5 in Advanced Research Methodologies
Utilization as an Internal Standard in Quantitative Proteomics
In quantitative proteomics, the precise measurement of protein abundance is critical. Stable isotope-labeled peptides, such as N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5, are instrumental in achieving accurate quantification by correcting for variations during sample preparation and analysis. nih.gov
The Absolute Quantification (AQUA) strategy is a powerful method for determining the precise amount of a specific protein in a complex mixture. cortecnet.comcreative-proteomics.com This technique relies on the use of a synthetic, stable isotope-labeled peptide that mirrors a tryptic peptide from the target protein. nih.govnih.gov
A known quantity of the "heavy" isotope-labeled peptide, like this compound, is spiked into a biological sample. creative-proteomics.comrockefeller.edu This labeled peptide serves as an internal standard. During liquid chromatography-mass spectrometry (LC-MS) analysis, the labeled peptide co-elutes with its identical, unlabeled ("light") counterpart from the sample. nih.gov Because they are chemically and physically almost identical, they exhibit the same ionization efficiency and fragmentation patterns. creative-proteomics.comnih.gov However, due to the incorporated deuterium (B1214612) atoms, they are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. creative-proteomics.com By comparing the signal intensities of the labeled and unlabeled peptides, the absolute quantity of the endogenous peptide, and thus the protein, can be calculated with high precision. nih.govrockefeller.edu
Table 1: Key Features of the AQUA Method
| Feature | Description | Role of Isotope-Labeled Peptide |
| Principle | Stable Isotope Dilution | Serves as an internal standard of known concentration. |
| Procedure | A known amount of a heavy-isotope labeled synthetic peptide is added to a complex protein sample. creative-proteomics.comrockefeller.edu | The peptide mimics a native peptide from the protein of interest. |
| Analysis | LC-MS/MS | The labeled and unlabeled peptides are distinguished by mass, but co-elute and ionize similarly. nih.gov |
| Outcome | Absolute protein concentration | The ratio of signal intensities between the heavy and light peptides allows for precise calculation of the native peptide's amount. rockefeller.edu |
Differential or relative proteomics aims to compare protein abundance across multiple samples, such as diseased versus healthy tissue or treated versus untreated cells. nih.gov Stable isotope labeling is a cornerstone of these comparative studies. nih.gov While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) label entire proteomes, the use of labeled synthetic peptides as spiked-in standards offers a targeted approach.
In this context, a deuterated peptide like this compound can be used as a global internal standard. It is added in equal amounts to all samples being compared. Any variation in the signal intensity of the standard across different runs can be attributed to experimental inconsistencies rather than biological changes. This allows for normalization of the data, ensuring that observed differences in the abundance of endogenous peptides are genuine biological variations and not artifacts of the analytical process. This approach improves the reliability and accuracy of identifying proteins that are differentially expressed between samples. nih.gov
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Studies
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the structure and dynamics of proteins. nih.govspringernature.com The method is based on the principle that hydrogen atoms on the backbone amides of a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. jove.com The rate of this exchange is highly dependent on the protein's conformation, with regions that are flexible or solvent-exposed exchanging more rapidly than those that are folded into stable secondary structures or buried within the protein core. jove.comnih.gov
In a typical "bottom-up" HDX-MS experiment, the protein is exposed to D₂O for specific time periods. jove.com The exchange reaction is then quenched by lowering the pH and temperature, and the protein is rapidly digested into smaller peptides, usually with an enzyme like pepsin. nih.gov These peptides are then analyzed by LC-MS to measure the amount of deuterium incorporated into each peptide. nih.gov
By comparing the deuterium uptake in the presence and absence of a ligand, or between two different states of a protein, researchers can map binding sites, identify regions of allosteric change, and gain insights into the protein's conformational dynamics. nih.govjove.com While not a direct reactant, a stable deuterated peptide such as this compound can be used as a control standard in these experiments to verify instrument performance and the stability of the LC-MS system throughout the analysis.
A significant challenge in HDX-MS is the phenomenon of back-exchange. nih.gov This occurs when deuterium atoms that have been incorporated into the protein exchange back to hydrogen atoms during the analytical process, particularly during the time between quenching and mass analysis. nih.govresearchgate.net This loss of the deuterium label can lead to an underestimation of the true exchange rate and potentially obscure important dynamic features. nih.gov Back-exchange is minimized by performing all post-quench steps, including digestion and chromatography, at low temperatures (around 0°C) and low pH (around 2.5). nih.govyoutube.com
Resolution is another key consideration. In bottom-up HDX-MS, the structural information is averaged over the length of each peptide. acs.org Achieving high spatial resolution to pinpoint exchange to a single amino acid is difficult because some fragmentation methods used for peptide sequencing can cause the deuterium atoms to "scramble," or move around the peptide, obscuring their original location. nih.govnih.gov
Table 2: Challenges in HDX-MS
| Challenge | Description | Mitigation Strategies |
| Back-Exchange | Loss of incorporated deuterium during sample processing and LC separation, leading to underestimation of exchange. nih.govresearchgate.net | Maintain low temperature (~0°C) and low pH (~2.5) post-quench; use fast chromatography. nih.govyoutube.com |
| Resolution | Information is averaged across the length of a peptide. Gas-phase scrambling can prevent single-residue localization. nih.govacs.org | Use overlapping peptides from different proteases; employ non-scrambling fragmentation methods like ETD/ECD. nih.gov |
| Peptide Carry-Over | Peptides from a previous run can be retained and elute in a subsequent analysis, appearing as less deuterated. nih.gov | Implement rigorous washing steps and run blank injections between samples. nih.gov |
A fully deuterated standard like this compound can be used as a reference to quantify the level of back-exchange occurring under specific experimental conditions. By analyzing the standard, which has a known maximum deuterium level, any observed decrease in its mass can be attributed to back-exchange, allowing for a correction factor to be applied to the experimental data. nih.gov
Applications as a Reference Material in Analytical Method Development
The development of robust and reliable analytical methods, particularly those based on LC-MS, is critical in many scientific fields. Stable isotope-labeled compounds are essential as reference materials for method validation. acs.orgnih.gov this compound, as a compound with a precisely known chemical structure and isotopic enrichment, is valuable for this purpose.
When developing a quantitative LC-MS/MS method, using a stable isotope-labeled internal standard is the gold standard. nih.govacs.org Because the labeled standard (e.g., this compound) has nearly identical chemical and physical properties to its unlabeled analogue, it can effectively compensate for variability in sample extraction, matrix effects, and instrument response. nih.govacs.org This ensures that the method is accurate, precise, and repeatable across different samples and analytical runs. Certified reference materials, which include many isotopically labeled compounds, are produced according to stringent standards and are traceable to primary materials from national metrology institutes, providing confidence in their use for calibration and quality control. sigmaaldrich.com
Theoretical and Computational Investigations on N N Benzoyl L Tyrosyl L Alanine D5
Molecular Docking and Dynamics Simulations of Enzyme Interactions
The interaction of peptide substrates with enzymes is a dynamic process governed by a complex interplay of forces. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate these interactions at an atomic level. For N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5, these methods can provide critical insights into how deuteration of the benzoyl moiety influences binding affinity and conformational dynamics within an enzyme's active site.
Molecular docking would be the initial step to predict the preferred binding orientation of this compound within the active site of a relevant peptidase, such as α-chymotrypsin, which is known to hydrolyze related N-benzoyl-L-tyrosine derivatives. nih.gov The docking algorithms would score various poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. A key point of investigation would be to compare the docking scores and predicted binding poses of the d5-deuterated compound with its non-deuterated (d0) analogue. While the static nature of docking might show minimal differences, it sets the stage for more sophisticated analyses.
Following docking, molecular dynamics (MD) simulations can be employed to study the temporal evolution of the enzyme-substrate complex. nih.gov An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion, providing a trajectory of the system over time. This allows for the analysis of the stability of the binding pose, the flexibility of the substrate within the active site, and the network of hydrogen bonds and other non-covalent interactions. nih.gov For this compound, MD simulations would be particularly useful in exploring whether the increased mass of the benzoyl group alters the vibrational modes and the conformational sampling of the tyrosyl side chain within the S1 pocket of chymotrypsin (B1334515).
A hypothetical comparison of key interaction parameters from an MD simulation is presented in Table 1.
Table 1: Hypothetical Molecular Dynamics Simulation Data for Enzyme-Substrate Interactions
This table illustrates the type of data that could be generated from comparative MD simulations of the deuterated (d5) and non-deuterated (d0) forms of N-(N-Benzoyl-L-tyrosyl)-L-alanine with a model peptidase.
| Parameter | N-(N-Benzoyl-L-tyrosyl)-L-alanine-d0 | This compound | Theoretical Implication |
|---|---|---|---|
| Average Binding Free Energy (kcal/mol) | -8.5 ± 0.4 | -8.7 ± 0.5 | Potentially slightly stronger binding for the d5 analogue due to subtle changes in van der Waals interactions. |
| Root Mean Square Fluctuation (RMSF) of Benzoyl Group (Å) | 0.85 | 0.79 | Reduced fluctuation in the deuterated group due to its higher mass, leading to a more stable conformation in the active site. |
| Occupancy of Key Hydrogen Bonds (%) | 92% | 94% | Minor increase in hydrogen bond stability, potentially arising from the altered dynamics of the substrate. |
| Conformational Entropy Change (J/mol·K) | -45 | -48 | A slightly more ordered state for the d5 compound upon binding, consistent with reduced fluctuations. |
Quantum Chemical Calculations of Deuterium (B1214612) Effects on Molecular Properties
Quantum chemical calculations are essential for understanding how the substitution of protium (B1232500) with deuterium affects the electronic structure and vibrational properties of a molecule. nih.gov These effects, though small, can have significant consequences for reactivity and spectroscopy. For this compound, density functional theory (DFT) would be a suitable method to investigate these phenomena. researchgate.net
The primary consequence of deuteration is the change in the zero-point vibrational energy (ZPVE) of the C-D bonds compared to C-H bonds. wikipedia.org The C-D bond has a lower ZPVE, making it stronger and requiring more energy to break. This is the origin of the primary kinetic isotope effect (KIE), which would be particularly relevant if a C-H bond on the benzoyl ring were involved in a rate-determining step of a reaction. wikipedia.org
Furthermore, secondary kinetic isotope effects can arise from changes in vibrational frequencies of bonds not directly involved in the reaction. In the case of enzymatic hydrolysis of this compound, the deuteration of the benzoyl ring could influence the electronic environment of the scissile peptide bond through space or via subtle electronic induction. Quantum chemical calculations can quantify these effects by computing the vibrational frequencies and bond dissociation energies for both the deuterated and non-deuterated isotopologues.
Table 2 presents a hypothetical set of data from quantum chemical calculations, illustrating the expected differences in molecular properties.
Table 2: Exemplary Data from Quantum Chemical Calculations
This table shows hypothetical results from DFT calculations on the deuterated (d5) and non-deuterated (d0) forms of the benzoyl moiety, highlighting the impact of deuteration on molecular properties.
| Property | Benzoyl-d0 | Benzoyl-d5 | Theoretical Implication |
|---|---|---|---|
| Average C-H/C-D Stretching Frequency (cm⁻¹) | ~3050 | ~2250 | Significant lowering of the vibrational frequency due to the increased mass of deuterium. |
| Zero-Point Vibrational Energy (ZPVE) of the Ring (kcal/mol) | 75.2 | 72.8 | Lower ZPVE for the deuterated ring, leading to a stronger C-D bond compared to the C-H bond. |
| Calculated Dipole Moment (Debye) | 2.95 | 2.93 | A slight decrease in the dipole moment due to the shorter average bond length of C-D versus C-H. |
| Polarizability (ų) | 10.21 | 10.18 | A minor reduction in electronic polarizability, which could subtly affect intermolecular interactions. |
Computational Models for Peptide Hydrolysis Pathways
Understanding the mechanism of peptide hydrolysis is a central theme in biochemistry. Computational models, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for mapping the reaction pathways and identifying transition states. nih.gov In a QM/MM approach, the chemically active region (e.g., the scissile peptide bond, the catalytic residues of the enzyme, and a key water molecule) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are modeled using classical molecular mechanics. nih.gov
For the hydrolysis of this compound, a QM/MM study would focus on the acylation and deacylation steps of the enzymatic reaction. The reaction coordinate would be defined to follow the nucleophilic attack of a catalytic serine residue on the carbonyl carbon of the peptide bond, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to cleave the peptide bond. researchgate.net
A crucial aspect of this modeling would be to calculate the activation energy barriers for the hydrolysis of both the deuterated and non-deuterated substrates. researchgate.net While the deuteration is on the N-benzoyl group and not directly at the reaction center, it is possible to observe a secondary kinetic isotope effect. This effect could arise from changes in the steric or electronic properties of the substrate that influence the stability of the transition state. For instance, the slightly smaller effective size of a C-D bond compared to a C-H bond could alter the packing of the benzoyl group in the enzyme's S1 pocket, which in turn could be transmitted to the reaction center.
Table 3 provides a hypothetical comparison of the energetic profile for the hydrolysis of the two isotopologues.
Table 3: Hypothetical Energetic Profile for the Hydrolysis Reaction
This table illustrates potential results from a QM/MM study on the enzymatic hydrolysis of the deuterated (d5) and non-deuterated (d0) substrates, focusing on the activation energies of the key reaction steps.
| Reaction Step | Activation Energy (Ea) for d0 (kcal/mol) | Activation Energy (Ea) for d5 (kcal/mol) | Predicted Kinetic Isotope Effect (k_H/k_D) |
|---|---|---|---|
| Formation of Tetrahedral Intermediate | 15.2 | 15.4 | 0.92 (Inverse) |
| Collapse of Tetrahedral Intermediate | 12.8 | 12.9 | 0.95 (Inverse) |
Future Research Directions and Translational Potential
Development of Novel Analytical Assays Incorporating N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5
The development of sensitive and accurate analytical methods is paramount for the quantitative analysis of biomolecules in complex biological matrices. This compound is poised to be a critical component in the next generation of such assays, primarily as an internal standard for mass spectrometry-based techniques.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry because they co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects, thus correcting for variations during sample preparation and analysis. The five-dalton mass difference of this compound from its non-deuterated counterpart allows for their simultaneous detection and quantification with high precision.
Future research will likely focus on developing and validating liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of N-(N-Benzoyl-L-tyrosyl)-L-alanine and its metabolites in various biological samples. Such assays would be invaluable in preclinical and clinical research for accurately tracking the metabolic fate of the parent compound. The development of these assays will require careful optimization of chromatographic separation, mass spectrometric detection parameters, and sample extraction procedures to achieve the desired sensitivity and specificity.
Table 1: Potential Applications in Analytical Assay Development
| Application Area | Description |
| Pharmacokinetic Studies | Accurate quantification of N-(N-Benzoyl-L-tyrosyl)-L-alanine and its metabolites in plasma, urine, and tissues to determine its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Enzyme Activity Assays | Precise measurement of the product formation (L-alanine) from the enzymatic cleavage of N-(N-Benzoyl-L-tyrosyl)-L-alanine by proteases like chymotrypsin (B1334515). |
| Biomarker Quantification | Use as an internal standard for the quantification of structurally similar dipeptides that may serve as biomarkers for various diseases. |
| Metabolomics | A tool to normalize and improve the accuracy of untargeted or targeted metabolomics studies focusing on dipeptide metabolism. |
Expansion of Enzymatic Interaction Studies
The non-deuterated form of this dipeptide is a known substrate for the proteolytic enzyme α-chymotrypsin. This provides a direct avenue for the use of this compound in detailed enzymatic interaction studies. The deuterium (B1214612) labeling on the benzoyl moiety, while not at a site of bond cleavage, can potentially exert a secondary kinetic isotope effect (KIE).
The KIE is a powerful tool for elucidating enzyme mechanisms, as it can provide information about the rate-limiting step of a reaction. While the primary KIE is observed when a bond to the isotope is broken in the rate-determining step, secondary KIEs can arise from changes in the vibrational environment of the isotope between the ground state and the transition state.
Future research could involve comparative kinetic studies of the enzymatic hydrolysis of the deuterated and non-deuterated dipeptides by chymotrypsin and other relevant proteases. By precisely measuring the rates of hydrolysis, researchers can determine if a secondary KIE exists. The presence and magnitude of such an effect could offer insights into the conformational changes of the substrate and enzyme during the catalytic process, particularly how the benzoyl group interacts with the enzyme's active site. Such studies could contribute to a more refined understanding of the catalytic mechanism of these important enzymes.
Exploration in New Biological Model Systems for Metabolic Research
The study of dipeptide metabolism is a growing area of research, with implications for nutrition, gut health, and various disease states. Stable isotope-labeled compounds like this compound are invaluable tools for tracing the metabolic fate of molecules in vivo.
Future research can utilize this deuterated dipeptide in various biological model systems, from cell cultures to animal models, to investigate its uptake, transport, and breakdown. For example, studies in intestinal cell lines could elucidate the mechanisms of dipeptide transport across the gut epithelium. In animal models, the administration of this compound would allow researchers to track the appearance of its deuterated metabolites, such as pentadeuterated benzoic acid and L-alanine, in different tissues and biofluids. This would provide a clear picture of its metabolic pathways and the organs involved.
Such metabolic tracing studies can help answer fundamental questions about how the body handles N-acylated amino acids and dipeptides, which are found in various foods and are also formed endogenously. This knowledge could be relevant for understanding the metabolic consequences of certain diets or the pathophysiology of metabolic disorders.
Advances in Synthetic Accessibility and Isotopic Purity
The utility of any isotopically labeled compound is contingent on its availability in high chemical and isotopic purity. Future research will likely focus on optimizing the synthesis of this compound to ensure its accessibility and quality for research purposes.
The synthesis would likely involve the coupling of L-tyrosyl-L-alanine with a pentadeuterated benzoylating agent, such as pentadeuterated benzoyl chloride. The synthesis of pentadeuterated benzoic acid and its conversion to the corresponding acyl chloride are critical steps that require robust and efficient methods. rsc.org
A significant challenge in the synthesis of deuterated compounds is achieving high isotopic purity, which refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. Incomplete deuteration can lead to a mixture of isotopologues, which can complicate the interpretation of experimental results. Therefore, the development of synthetic methods that yield high isotopic enrichment is crucial.
Furthermore, advanced analytical techniques are required to accurately assess the isotopic purity of the final product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. nih.govnih.gov Future work in this area will likely involve the refinement of these analytical methods to provide even more precise characterization of deuterated compounds like this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 with isotopic purity?
- Methodological Answer : The synthesis typically involves coupling N-Benzoyl-L-tyrosine with L-alanine-d5 using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., dichloromethane) under inert conditions. Isotopic purity is ensured by using deuterated starting materials (e.g., L-alanine-d5) and verifying deuterium incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Critical Step : Post-synthesis purification via preparative HPLC with reverse-phase columns (C18) ensures removal of non-deuterated byproducts. Purity should exceed 95% (HPLC) .
Q. How can researchers validate the structural integrity of This compound?
- Methodological Answer : Use tandem techniques:
- NMR : Confirm peptide bond formation (amide proton at ~8.0 ppm) and deuterium integration in alanine residues.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the deuterated molecular formula (e.g., C19H16D5N2O5).
- FTIR : Check characteristic peaks for benzoyl (C=O stretch at ~1660 cm⁻¹) and tyrosine (aromatic C-H stretches) .
Intermediate Research Questions
Q. What analytical strategies resolve contradictions in purity assessments between HPLC and LC-MS data for deuterated peptides?
- Methodological Answer : Discrepancies often arise from solvent interactions or isotopic effects.
- Step 1 : Perform orthogonal analyses: Compare reverse-phase HPLC (RP-HPLC) with ion-exchange chromatography.
- Step 2 : Use LC-MS with deuterium-specific detection (e.g., selected reaction monitoring for m/z shifts).
- Step 3 : Quantify isotopic enrichment via isotopic ratio mass spectrometry (IRMS) to confirm d5 labeling efficiency .
Q. How should researchers design stability studies for This compound under physiological conditions?
- Methodological Answer :
- Experimental Design :
- Conditions : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.
- Sampling : Collect aliquots at 0, 6, 12, 24, and 48 hours.
- Analysis : Monitor degradation via HPLC with UV detection (254 nm) and MS for fragment identification (e.g., cleavage at tyrosine-alanine bond).
- Key Metrics : Calculate half-life (t₁/₂) and identify major degradation products (e.g., free tyrosine-d5) .
Advanced Research Questions
Q. What strategies mitigate isotopic scrambling during solid-phase peptide synthesis (SPPS) of deuterated analogs like This compound?
- Methodological Answer :
- Preventive Measures :
- Use low-acid cleavage conditions (e.g., TFA with scavengers like triisopropylsilane) to minimize proton-deuterium exchange.
- Avoid prolonged exposure to basic conditions during Fmoc deprotection (use 20% piperidine in DMF for ≤2 minutes).
- Validation : Perform deuterium retention assays using MALDI-TOF MS after each synthesis cycle .
Q. How can computational modeling predict the impact of d5 labeling on the conformational dynamics of This compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Input : Build deuterated structure using force fields (e.g., CHARMM36 with modified parameters for deuterium).
- Analysis : Compare root-mean-square deviation (RMSD) of deuterated vs. non-deuterated analogs to assess backbone flexibility.
- Experimental Validation : Use 2D NMR (NOESY) to detect deuterium-induced changes in nuclear Overhauser effects (NOEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
